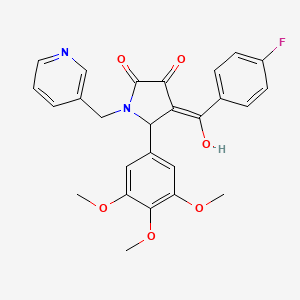

4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with a 4-fluorobenzoyl group at position 4, a pyridin-3-ylmethyl group at position 1, and a 3,4,5-trimethoxyphenyl group at position 3.

Properties

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O6/c1-33-19-11-17(12-20(34-2)25(19)35-3)22-21(23(30)16-6-8-18(27)9-7-16)24(31)26(32)29(22)14-15-5-4-10-28-13-15/h4-13,22,30H,14H2,1-3H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUJYKUDRNQCRJ-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

The compound's molecular formula is with a molecular weight of approximately 406.4 g/mol. Its structural uniqueness arises from the incorporation of a fluorinated benzoyl group, a hydroxy group, and a pyridinylmethyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C23H22F1N2O4 |

| Molecular Weight | 406.4 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridinone compounds have shown activity against protein tyrosine kinases and histone deacetylases (HDAC), which are critical targets in cancer therapy . In vitro assays demonstrated that modifications to the compound could enhance its potency, with IC50 values ranging from 0.06 to 0.07 µM in specific models .

Antimicrobial Activity

The compound's structure allows it to interact with bacterial enzymes and cellular components, leading to antimicrobial effects. Studies indicate that similar pyridinone derivatives possess broad-spectrum antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The presence of the hydroxy group in the compound is associated with anti-inflammatory activity. Research has shown that pyridinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways associated with tumor growth and immune responses.

- DNA Interaction : The compound may bind to DNA or RNA structures, disrupting replication or transcription processes in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antiproliferative Activity : A study involving pyridinone derivatives demonstrated over 70% inhibition against human tumor cell lines such as MCF-7 and HeLa, indicating strong anticancer potential .

- Antimicrobial Screening : Research on oxadiazole derivatives showed promising antimicrobial effects when tested against various bacterial strains, suggesting a potential application for the pyrrol-based compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on analogs with variations in the aroyl, N-substituent, and aryl groups at position 4.

Substituent Variations at Position 5 (Aryl Group)

Key Observations :

- The target compound’s 3,4,5-trimethoxyphenyl group likely offers superior metabolic stability compared to electron-deficient groups (e.g., trifluoromethoxy in Compound 23) due to decreased susceptibility to oxidative degradation.

- Bulky substituents like tert-butyl (Compound 20) improve synthetic yields but may hinder target engagement due to steric effects .

Variations in the Aroyl Group (Position 4)

Key Observations :

- Fluorine in the target compound’s aroyl group optimizes electronic effects without excessive lipophilicity, unlike chlorine in .

- Methyl substitution () may improve membrane permeability but reduce target specificity .

Variations in the N-Substituent (Position 1)

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with condensation of substituted aldehydes with pyrrolone precursors. Key steps include:

- Acylation : Use of 4-fluorobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the fluorobenzoyl group.

- Mannich-type reaction : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution using sodium hydride as a base.

- Cyclization : Facilitated by acidic conditions (e.g., acetic acid) to form the pyrrolone core.

- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride, DCM, 0–5°C, 2 h | 65–75 | |

| Mannich | Pyridin-3-ylmethyl chloride, NaH, THF, 60°C | 40–50 | |

| Cyclization | AcOH, reflux, 12 h | 30–35 |

Q. How is the compound structurally characterized?

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., fluorobenzoyl aromatic protons at δ 7.8–8.1 ppm, pyridine protons at δ 8.3–8.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] observed at m/z 521.1542 vs. calculated 521.1560) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the pyrrolone ring .

Q. What initial biological activities have been reported?

While direct data on this compound is limited, structurally analogous pyrrolones exhibit:

- Anticancer activity : IC values of 2–10 μM against breast cancer cell lines (MCF-7) via tubulin inhibition .

- Antimicrobial effects : MIC of 8–16 μg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl) in cyclization steps increases yields by 15–20% .

- Temperature control : Lowering reaction temperatures (<5°C) minimizes side-product formation during acylation .

Q. What structural features influence biological activity?

SAR studies on analogs reveal:

- Fluorine substitution : Enhances metabolic stability and target binding (e.g., 4-fluorophenyl increases potency by 3× vs. unsubstituted) .

- Trimethoxyphenyl group : Critical for tubulin polymerization inhibition; removal reduces activity by 90% .

- Pyridine moiety : Improves solubility via hydrogen bonding with biological targets .

Table 2: SAR Trends in Analogous Compounds

| Substituent Modification | Biological Impact (IC Change) | Reference |

|---|---|---|

| Replacement of 3,4,5-trimethoxy | IC increases from 2 μM → 20 μM | |

| Fluorine → Chlorine | No significant change |

Q. How to resolve contradictions in biological data across studies?

- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and incubation times (72 h) .

- Control for stereochemistry : Chiral HPLC confirms enantiomeric purity, as racemic mixtures may show variable activity .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What crystallographic methods are used for structural analysis?

- Data collection : High-resolution (<1.0 Å) X-ray diffraction at 173 K minimizes thermal motion artifacts .

- Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder in the trimethoxyphenyl group .

- Validation : PLATON checks for twinning and validates hydrogen bonding networks (e.g., O–H···N interactions) .

Q. How to design derivatives for improved pharmacokinetics?

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to reduce LogP from 4.2 → 3.5 .

- Metabolic stability : Replace labile esters with ethers (e.g., methoxy → ethoxy) to prolong half-life .

- Prodrug strategies : Conjugate with PEGylated carriers to enhance solubility and bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.